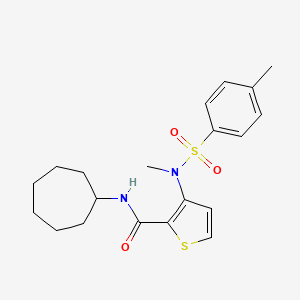

N-cycloheptyl-3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-cycloheptyl-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3S2/c1-15-9-11-17(12-10-15)27(24,25)22(2)18-13-14-26-19(18)20(23)21-16-7-5-3-4-6-8-16/h9-14,16H,3-8H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDRURYTTPOUDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NC3CCCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C18H24N2O2S2

- Molecular Weight : 368.52 g/mol

- IUPAC Name : N-cycloheptyl-3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide

This structure features a thiophene ring, which is known for its diverse biological activities, and a sulfonamide group that contributes to its pharmacological properties.

- Antimicrobial Activity : The sulfonamide moiety is known for its antibacterial properties. Sulfonamides inhibit the bacterial enzyme dihydropteroate synthase, which is crucial for folate synthesis. This mechanism has been well-documented in various studies involving related compounds.

- Anticancer Properties : Preliminary studies suggest that thiophene derivatives exhibit cytotoxic effects against cancer cell lines. These compounds may induce apoptosis through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

- Anti-inflammatory Effects : Compounds containing thiophene rings have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6.

In Vitro Studies

A series of in vitro studies have assessed the biological activity of related thiophene compounds. For instance:

- Study on Antibacterial Activity : A study demonstrated that derivatives with similar structures inhibited the growth of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, at concentrations as low as 10 µg/mL .

- Cytotoxicity Assays : In cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), compounds showed IC50 values ranging from 5 to 20 µM, indicating significant cytotoxicity .

Case Studies

- Case Study 1 - Anticancer Activity : A research article reported that a related thiophene derivative exhibited selective cytotoxicity against colorectal cancer cells while sparing normal fibroblasts. The compound was shown to induce cell cycle arrest at the G2/M phase, leading to increased apoptosis .

- Case Study 2 - Antimicrobial Efficacy : Another study focused on a series of sulfonamide derivatives, including those with thiophene structures, revealing effective inhibition against multidrug-resistant bacterial strains. These findings underscore the potential for developing new antibiotics based on this scaffold .

Data Table of Biological Activities

Comparison with Similar Compounds

Structural and Functional Group Analysis

Core Thiophene-2-Carboxamide Derivatives

The thiophene-2-carboxamide scaffold is a common pharmacophore. Key analogs include:

- N-alkyl/aryl-thiophene-2-carboxamides (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide ): These compounds exhibit varied biological activities, including genotoxicity and antimicrobial effects. Dihedral angles between the thiophene and aryl rings (e.g., 8.5–13.5° in N-(2-nitrophenyl) derivatives) influence molecular packing and interactions .

- N-alkyl-5-(1H-benzimidazol-1-yl)thiophene-2-carboxamides : These derivatives demonstrate moderate solubility (30–50 µg/mL) and high permeability (≥30 × 10⁻⁶ cm/s), though hydrophobicity (logP 3–5) may limit bioavailability.

Substituent Effects on Activity

Carboxamide N-Substituents

- Cycloheptyl vs. Cyclohexyl : Bulky N-substituents like cyclohexyl (e.g., compound 7d in ) reduce antibacterial activity (MIC > 2.5 µg/mL against Mtb H37Ra), suggesting steric hindrance may impair target binding . The cycloheptyl group in the main compound—larger than cyclohexyl—may exacerbate this effect unless counterbalanced by other substituents.

- Aryl vs. Alkyl : N-aryl derivatives (e.g., N-(2-nitrophenyl)) exhibit distinct electronic profiles due to nitro groups, which may enhance intermolecular interactions but also increase toxicity risks .

Thiophene Ring Substituents

- 3-(N,4-Dimethylphenylsulfonamido) Group: The sulfonamido group introduces both steric bulk and electron-withdrawing effects. Similar substituents, such as halogenated phenyl rings (e.g., chloro in 7h–j), improve activity (2-fold increase in MIC vs. unsubstituted analogs) . However, trifluoromethyl (CF₃) or nitro (NO₂) groups reduce efficacy, highlighting the delicate balance between electronic and steric effects .

Antimicrobial Activity

The main compound’s sulfonamido group may enhance target affinity compared to unsubstituted analogs (7n ), but its cycloheptyl group could offset gains by reducing binding efficiency.

Physicochemical Properties

*Estimated based on substituent hydrophobicity. †Cycloheptyl and sulfonamido groups may reduce aqueous solubility. ‡Calculated using fragment-based methods.

Q & A

Basic: What are the standard synthetic routes for N-cycloheptyl-3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including:

- Thiophene ring formation via cyclization of dicarbonyl compounds with sulfur (for thiophene core) .

- Sulfonamide coupling : Reacting the thiophene intermediate with N,4-dimethylphenylsulfonamide under nucleophilic conditions (e.g., DMF as solvent, 60–80°C) .

- Carboxamide formation : Coupling the sulfonamide-thiophene intermediate with cycloheptylamine using carbodiimide-based activating agents (e.g., EDCI/HOBt) .

Optimization strategies :- Monitor reaction progress via TLC or HPLC to adjust time and temperature.

- Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance solubility and reaction efficiency .

- Purify intermediates via column chromatography or recrystallization to minimize side products .

Basic: Which characterization techniques are essential for confirming the structure and purity of this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry (e.g., distinguishing N-methyl vs. C-methyl groups) and sulfonamide/thiophene connectivity via H and C NMR .

- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns (e.g., ESI-MS for intact molecular ion detection) .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) assess melting points and decomposition profiles, critical for stability studies .

- X-ray Crystallography : Resolve absolute configuration using SHELX programs for refinement (e.g., SHELXL for small-molecule structures) .

Advanced: How can researchers resolve discrepancies in reported biological activity data across studies?

Discrepancies often arise from variations in assay conditions or compound purity. Mitigation strategies:

- Standardize assays : Use validated cell lines (e.g., HEK293 for receptor-binding studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

- Validate purity : Employ orthogonal methods (HPLC + NMR) to confirm ≥95% purity, as impurities can skew IC values .

- Cross-reference structural analogs : Compare activity with derivatives (e.g., N-(2-chlorobenzyl)-3-sulfonamido-thiophenes) to identify substituent-dependent trends .

Advanced: What strategies improve the thermal stability of this carboxamide derivative during formulation?

Thermal stability is critical for long-term storage and drug delivery:

- Modify substituents : Introduce electron-withdrawing groups (e.g., para-fluoro on the phenyl ring) to reduce decomposition rates .

- Co-crystallization : Form stable co-crystals with pharmaceutically acceptable co-formers (e.g., succinic acid) to enhance lattice energy .

- Lyophilization : Remove residual solvents (e.g., acetonitrile) that may catalyze degradation under heat .

Advanced: How can SHELX programs enhance crystallographic data analysis for this compound?

SHELX suites (e.g., SHELXL, SHELXD) are critical for:

- Structure solution : Direct methods in SHELXS resolve phase problems for small molecules .

- Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks, improving R-factor accuracy (<5% for high-resolution data) .

- Handling twinning : Use SHELXL’s TWIN/BASF commands to model twinned crystals, common in sulfonamide derivatives due to flexible substituents .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound for drug design?

SAR strategies include:

- Systematic substitution : Replace the cycloheptyl group with smaller (cyclopentyl) or bulky (adamantyl) moieties to modulate lipophilicity and target affinity .

- Bioisosteric replacement : Swap the sulfonamide group with a carbamate or urea to enhance metabolic stability .

- Fragment-based screening : Use SPR or ITC to identify critical binding motifs (e.g., thiophene-carboxamide vs. sulfonamide contributions) .

Advanced: What experimental designs are effective for elucidating the mechanism of action in biological systems?

- Binding assays : Use radiolabeled (e.g., H) or fluorescent probes to quantify target engagement (e.g., kinase inhibition) .

- Cellular pathway analysis : Employ RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis markers in cancer cell lines) .

- Mutagenesis studies : Engineer point mutations in suspected binding pockets (e.g., ATP-binding sites) to confirm critical interactions .

Advanced: How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)/Xantphos) for Suzuki-Miyaura couplings to reduce side reactions .

- Microwave-assisted synthesis : Accelerate cyclization steps (e.g., thiophene formation) with reduced reaction times (30 min vs. 12 hrs) .

- Flow chemistry : Implement continuous-flow systems for exothermic steps (e.g., sulfonamide coupling) to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.